The synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol can be achieved through several methods:
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, utilizing advanced purification techniques such as distillation and crystallization .
The molecular structure of 3-(Dimethylamino)-1-phenylpropan-1-ol can be described as follows:
CN(C)CCC(O)c1ccccc1
InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
This structure imparts significant steric hindrance due to the dimethylamino group, influencing its reactivity and interactions with biological targets .
3-(Dimethylamino)-1-phenylpropan-1-ol is involved in various chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions and various oxidizing agents for oxidation processes. The specific conditions (temperature, pressure) can vary significantly based on the desired reaction pathway .
The mechanism of action of 3-(Dimethylamino)-1-phenylpropan-1-ol primarily relates to its role as a serotonin reuptake inhibitor (SRI). By inhibiting the reuptake of serotonin in the synaptic cleft, this compound enhances serotonergic neurotransmission, which is beneficial in treating mood disorders such as depression.
Research indicates that compounds similar to 3-(Dimethylamino)-1-phenylpropan-1-ol exhibit significant antidepressant activity by modulating serotonin levels in the brain . This mechanism underlies its potential use in developing new therapeutic agents targeting mood regulation.
The physical and chemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.26 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
Storage Conditions | +5°C |
These properties make it suitable for various applications in pharmaceuticals and research settings .
3-(Dimethylamino)-1-phenylpropan-1-ol has several applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1